![molecular formula C10H17NO2 B12559652 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane CAS No. 143957-74-8](/img/structure/B12559652.png)
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a nitromethyl group. The bicyclo[3.1.1]heptane framework is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high stereoselectivity.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration of a suitable precursor, such as a methyl-substituted bicyclo[3.1.1]heptane. This step often requires the use of nitric acid and a catalyst under controlled conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Nitro compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Similar bicyclic structure but with a methylene group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Contains a hydroxyl group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar structure with additional methyl groups.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.
Propriétés
Numéro CAS |
143957-74-8 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
WPVQQBFDTRDXML-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


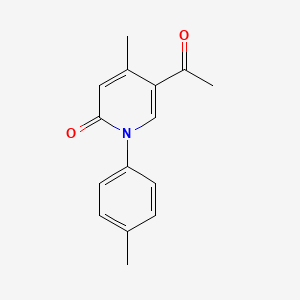
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
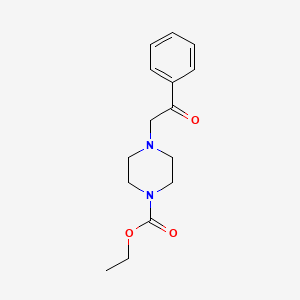

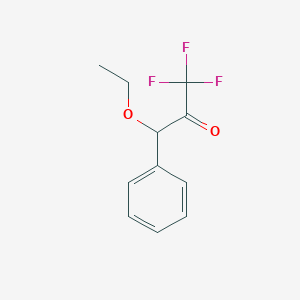
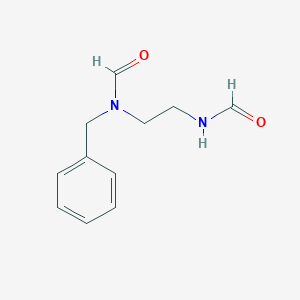
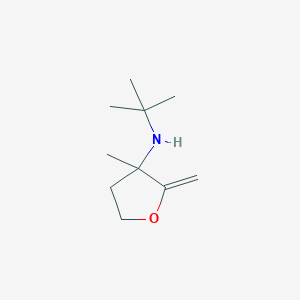

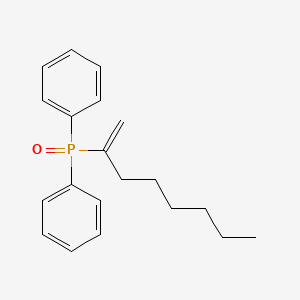
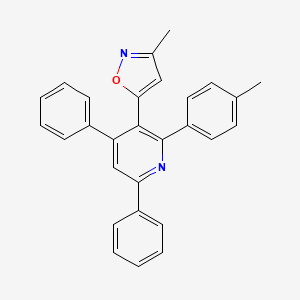


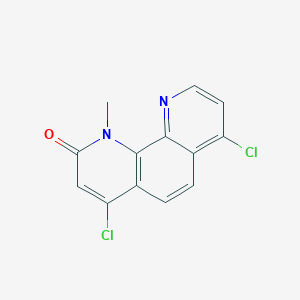
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
